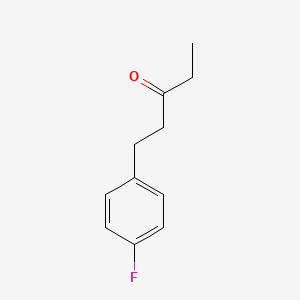

1-(4-Fluorophenyl)pentan-3-one

Description

Structure

3D Structure

Properties

CAS No. |

63416-75-1 |

|---|---|

Molecular Formula |

C11H13FO |

Molecular Weight |

180.22 g/mol |

IUPAC Name |

1-(4-fluorophenyl)pentan-3-one |

InChI |

InChI=1S/C11H13FO/c1-2-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 |

InChI Key |

PFCUOXHHCCQRKK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CCC1=CC=C(C=C1)F |

Origin of Product |

United States |

Contextualization of Fluorinated Ketones in Contemporary Chemical Research

Fluorinated ketones represent a pivotal class of compounds in modern chemical research, primarily due to the profound effects that fluorine atoms impart on a molecule's properties. The incorporation of fluorine, the most electronegative element, can significantly alter a compound's reactivity, stability, and biological activity. olemiss.edu This has made fluorinated ketones valuable scaffolds in medicinal chemistry and materials science. olemiss.edumdpi.com

The presence of fluorine adjacent to a carbonyl group, as seen in α-fluoroketones, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. mdpi.comnih.gov This enhanced reactivity is a key feature exploited in various synthetic transformations. Research has shown that the stability of the hydrate (B1144303) form of a ketone is influenced by the number of fluorine atoms on the α-carbon. nih.gov For example, the introduction of three fluorine atoms in a terminal methyl group significantly stabilizes the hydrate form compared to its non-fluorinated counterpart. nih.gov

Fluorinated ketones are crucial as synthetic building blocks for creating more complex fluorinated molecules, including heterocycles. researchgate.net Various methods have been developed for their synthesis, including electrophilic fluorination using reagents like Selectfluor®, Claisen condensation, and the decarboxylative fluorination of β-ketoacids. researchgate.netscispace.com The choice of synthetic route often depends on the desired substitution pattern and the nature of the starting materials.

Strategic Importance of the 1 4 Fluorophenyl Pentan 3 One Core Structure in Synthetic Design

The core structure of 1-(4-Fluorophenyl)pentan-3-one, which features a 4-fluorophenyl group attached to a pentan-3-one backbone, is of considerable interest in synthetic chemistry. This compound serves as a versatile intermediate for the synthesis of a variety of more complex molecules. ontosight.ai

The presence of the fluorophenyl group can enhance the lipophilicity and metabolic stability of derivative compounds, properties that are highly desirable in the development of new pharmaceutical agents. olemiss.edusmolecule.com The ketone functionality allows for a range of chemical transformations, including reduction to the corresponding alcohol and various condensation reactions. ontosight.aismolecule.com For instance, this compound can participate in Aldol (B89426) reactions. In one study, it was reacted with substituted benzaldehydes in the presence of a Cu-Fe hydrotalcite catalyst to produce β-hydroxy ketones. vjol.info.vn

Furthermore, the this compound scaffold is a precursor in the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of pyrazoline-containing heterocycles, which are known to have various therapeutic applications. researchgate.net The strategic placement of the fluorine atom on the phenyl ring provides a site for potential further functionalization through nucleophilic aromatic substitution, although this is less common than reactions at the ketone.

Evolution of Research Trajectories Pertaining to Aryl Substituted Ketones

Catalytic Approaches for Carbon-Carbon Bond Formation in the Synthesis of the Pentan-3-one Backbone

The formation of the carbon skeleton, specifically the pentan-3-one backbone attached to the aryl group, is a critical step in the synthesis. Catalytic methods that create carbon-carbon bonds are strategically important for building such molecular frameworks efficiently. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Aryl Ketone Construction

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of aryl ketones. eie.grmdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium. eie.grmdpi.com

Several named reactions are applicable for the construction of the aryl-ketone linkage found in this compound. These include:

Suzuki-Miyaura Coupling: This reaction couples an arylboronic acid with an organohalide. mdpi.com For the synthesis of an aryl ketone, a 4-fluorophenylboronic acid could be coupled with a suitable pentanoyl halide derivative.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. mdpi.com

Sonogashira Coupling: This method is used to couple terminal alkynes with aryl or vinyl halides. eie.gr For ketone synthesis, this could involve the coupling of an acyl chloride with a terminal alkyne. eie.gr

Negishi Coupling: This reaction utilizes an organozinc reagent which is coupled with an organohalide. mdpi.com

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. Bidentate phosphine (B1218219) ligands are often employed to stabilize the metal catalyst and promote the desired reactivity. eie.gr

| Reaction Name | Coupling Partners | Typical Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid + Organohalide | Palladium complexes (e.g., PdCl2(dppf)) | Mild reaction conditions, high functional group tolerance. mdpi.com |

| Heck | Unsaturated halide + Alkene | Palladium complexes (e.g., Pd(OAc)2) | Direct arylation of alkenes. mdpi.com |

| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Palladium/Copper co-catalysis | Formation of C(sp)-C(sp2) bonds. eie.gr |

| Negishi | Organozinc reagent + Organohalide | Palladium or Nickel complexes | High reactivity of organozinc reagents. mdpi.com |

Enantioselective Catalytic Methods for Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound, where a stereocenter is introduced, requires enantioselective catalytic methods. Such methods are crucial for producing optically active compounds, which are often required in pharmaceutical applications. nih.gov Asymmetric hydrogenation and allylic alkylation are two prominent strategies.

Iridium-based catalysts featuring chiral ligands, such as SpiroPAP, have demonstrated high efficiency and enantioselectivity in the asymmetric hydrogenation of various substrates. nih.gov For instance, the asymmetric partial hydrogenation of quinolines bearing an ester group at the 3-position can yield chiral 1,4-dihydroquinolines with excellent enantiomeric excess (up to 99% ee). nih.gov A similar strategy could be envisioned for prochiral precursors to this compound derivatives.

Another powerful technique is the asymmetric allylic alkylation, which can be used to create chiral centers adjacent to a functional group. acs.org Recent developments have shown that N-heterocyclic carbenes (NHCs) can act as organocatalysts in multicomponent couplings, for example, between [1.1.1]propellane, a Grignard reagent, and an allylic phosphate, to provide chiral products with high regio- and enantioselectivity. acs.org

| Method | Catalyst System | Substrate Type | Key Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ir-SpiroPAP | Prochiral alkenes (e.g., substituted quinolines) | High yields and enantioselectivity (up to 99% ee). nih.gov |

| Asymmetric Allylic Alkylation | NHC-Organocatalyst | Allylic phosphates and Grignard reagents | Metal-free, high regio- and enantioselectivity. acs.org |

| Iridium-Catalyzed Allylic Substitution | Iridium complexes with chiral ligands | Allyl carbonates and Grignard reagents | Stereoselective synthesis of α-chiral products. bris.ac.uk |

Functionalization Strategies for Incorporating the 4-Fluorophenyl Moiety

The introduction of the 4-fluorophenyl group can be achieved either by starting with a pre-fluorinated building block or by functionalizing an aromatic ring at a later stage of the synthesis.

Directed Ortho-Metalation and Cross-Coupling Methodologies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.org The resulting ortho-lithiated species can then react with a variety of electrophiles to introduce a substituent.

In the context of a 4-fluorophenyl system, the fluorine atom itself can influence the acidity of the ortho C-H bonds. nih.gov For a substrate like 4-fluoroanisole, C-H borylation has been shown to occur preferentially at the position ortho to the fluorine atom, which is attributed to the increased acidity of that proton. nih.gov The methoxy (B1213986) group can also act as a directing group. vulcanchem.comacs.org The competition between different directing groups determines the site of metalation. acs.org Once the aryl ring is metalated, it can be coupled with an appropriate electrophile to construct the pentanone side chain.

Regioselective Fluorination Techniques in Related Aryl Systems

An alternative to using a pre-fluorinated starting material is to introduce the fluorine atom onto an existing aryl ketone scaffold. This requires regioselective fluorination methods. Transition-metal-catalyzed fluorination has emerged as a key strategy for this purpose. beilstein-journals.org

Palladium-catalyzed fluorination of aryl triflates and bromides has been developed, offering high selectivity. beilstein-journals.org These methods often employ specialized ligands to facilitate the C-F bond-forming reductive elimination step. beilstein-journals.org Another approach involves the fluorination of arylboronic acid derivatives, which can proceed through a Pd(II)/Pd(III) catalytic cycle. beilstein-journals.org Electrophilic fluorinating reagents, such as Selectfluor®, are often used in these transformations. beilstein-journals.orgchemrevlett.com

Iodine-based catalysis provides an organocatalytic alternative for fluorination. nih.govnih.gov I(I)/I(III) catalytic cycles, using an amine-HF complex as the fluoride (B91410) source and a terminal oxidant, can achieve regioselective fluorination of unsaturated systems like allenes. nih.govnih.gov

| Method | Substrate | Catalyst/Reagent | Key Aspect |

|---|---|---|---|

| Pd-catalyzed Fluorination | (Hetero)aryl triflates and bromides | Palladium complexes with specialized ligands | High selectivity for C-F bond formation. beilstein-journals.org |

| Pd-catalyzed Fluorination | Arylboronic acid derivatives | Pd(II)/Selectfluor® | Proceeds via a proposed Pd(III) intermediate. beilstein-journals.org |

| Iodine-catalyzed Fluorination | Unactivated allenes | Aryl iodide / Amine·HF / Selectfluor® | Organocatalytic and highly regioselective. nih.govnih.gov |

Novel Reduction Methodologies for Alpha, Beta-Unsaturated Precursors to this compound

A common synthetic route to ketones involves the 1,4-conjugate reduction of an α,β-unsaturated ketone (enone). This approach is particularly useful for synthesizing this compound from a corresponding α,β-unsaturated precursor, which can often be prepared via a Claisen-Schmidt condensation. The key challenge is the selective reduction of the carbon-carbon double bond without affecting the carbonyl group.

Transfer hydrogenation is a widely used method for this transformation. Catalytic systems based on iridium have shown high efficiency and selectivity for the 1,4-reduction of enones, using formic acid as a hydride donor in an aqueous solvent. nih.gov These catalysts can be highly chemoselective, leaving other functional groups intact. nih.gov

Copper-catalyzed conjugate reduction offers another mild and efficient alternative. N-heterocyclic carbene (NHC)-copper complexes, in combination with a stoichiometric reductant like poly(methylhydrosiloxane) (B7799882) (PMHS), can effectively catalyze the 1,4-reduction of α,β-unsaturated esters and cyclic enones. nih.gov Other methods include the use of Raney Ni-Al alloy in aqueous media, which can lead to the corresponding saturated alcohols. lew.ro

| Catalyst System | Hydride Source | Solvent | Key Features |

|---|---|---|---|

| Iridium complex with 2-(4,5-dihydroimidazol-2-yl)quinoline ligand | Formic acid | Water | High chemoselectivity and efficiency. nih.gov |

| NHC-CuCl complex / NaOt-Bu | Poly(methylhydrosiloxane) (PMHS) | Organic | Effective for tri- and tetrasubstituted enones. nih.gov |

| [Ir(cod)Cl]2 / dppp (B1165662) / Cs2CO3 | 2-propanol | Organic | Selective reduction of C=C bond. organic-chemistry.org |

| Raney Ni-Al alloy | Water | Water | Yields saturated alcohols as major products. lew.ro |

Selective C=C Bond Hydrogenation in Fluorinated Enones

The synthesis of this compound often proceeds via the corresponding α,β-unsaturated ketone, 1-(4-fluorophenyl)pent-1-en-3-one. A key step in this sequence is the selective hydrogenation of the carbon-carbon double bond (C=C) without affecting the carbonyl group (C=O) or the fluorophenyl moiety.

Catalytic hydrogenation is a primary method for this transformation. Palladium-based catalysts are particularly effective. For instance, palladium on carbon (Pd/C) can be used with a catalyst poison, such as diphenylsulfide, to selectively reduce alkene and alkyne functionalities without causing hydrogenolysis of aromatic halogens or carbonyl groups. organic-chemistry.org Homogeneous catalysts, such as those based on nickel phosphine complexes, have also been developed for the transfer hydrogenation of α,β-unsaturated ketones. rsc.org These systems can selectively reduce C=C bonds using primary amines as hydrogen donors, leaving the carbonyl group intact. rsc.org The choice of catalyst and reaction conditions is critical to prevent over-reduction to the corresponding alcohol.

Table 1: Catalytic Systems for Selective C=C Bond Hydrogenation of Enones

| Catalyst System | Substrate Type | Hydrogen Source | Key Features |

|---|---|---|---|

| Pd/C with Diphenylsulfide | α,β-Unsaturated Ketones | H₂ Gas | Prevents hydrogenolysis of aryl halides and reduction of carbonyls. organic-chemistry.org |

| [(dippe)Ni(µ-H)]₂ | Fluorinated Dienones | Benzylamine | Selective reduction of C=C bonds over C=O in fluorinated systems. rsc.org |

| Pd/P(t-Bu)₃ | Various Alkenes | Transfer Hydrogenation | Mild conditions and good yields for saturated derivatives. organic-chemistry.org |

| Chiral Phosphoric Acid/HBpin | trans-Chalcones | Pinacolborane (HBpin) | Asymmetric transfer hydrogenation providing chiral dihydrochalcones. organic-chemistry.org |

This table provides examples of catalytic systems applicable to the selective hydrogenation of enones, the class of compounds to which the precursor of this compound belongs.

Transfer Hydrogenation Techniques for Ketone Reduction

The reduction of the ketone functionality in this compound to its corresponding secondary alcohol, 1-(4-fluorophenyl)pentan-3-ol, is a valuable transformation for generating chiral building blocks. Asymmetric transfer hydrogenation (ATH) is a powerful method for achieving this with high enantioselectivity. liv.ac.uk This technique uses a hydrogen donor, such as formic acid or isopropanol, in place of molecular hydrogen (H₂).

Catalysts for ATH are typically metal-ligand complexes, with ruthenium, rhodium, and iridium being common metals. liv.ac.uk The Noyori-Ikariya type catalysts, for example, which feature a Ru-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) core, are highly effective for the asymmetric reduction of aromatic ketones. liv.ac.uk These reactions can often be performed in water, offering economic and environmental advantages over traditional methods that require organic solvents. liv.ac.uk More recently, earth-abundant metals like manganese have been employed. Well-defined Mn(I) complexes have been shown to catalyze the transfer hydrogenation of a wide range of ketones with high efficiency. researchgate.net

Table 2: Asymmetric Transfer Hydrogenation (ATH) of Aromatic Ketones

| Catalyst | Hydrogen Donor | Solvent | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ru-TsDPEN Complexes | HCOOH/NEt₃ | Water | Up to 99% liv.ac.uk |

| Rhodium Complexes | HCOOH/NEt₃ | Water | High ee values achieved. liv.ac.uk |

| Iridium Complexes | Formate | Water | Excellent enantioselectivities. liv.ac.uk |

| NN-Mn(I) Complexes | t-BuONa/Isopropanol | Isopropanol | High Turnover Number (TON) up to 17,200. researchgate.net |

This table summarizes various catalytic systems for the asymmetric transfer hydrogenation of aromatic ketones, a class of compounds that includes this compound.

Chemo- and Regioselective Transformations for Structural Diversification

Stereoselective Alkylation and Acylation at the α-Positions of the Ketone

Introducing substituents at the α-positions (C2 and C4) of this compound is a key strategy for structural diversification. Achieving stereocontrol in these reactions is essential for synthesizing specific stereoisomers, which is often critical for biological activity.

Stereoselective alkylation can be achieved by converting the ketone into a chiral enolate, which then reacts with an alkyl halide. The use of chiral auxiliaries, such as those developed by Evans, is a well-established method. rsc.org For instance, an N-acyl oxazolidinone can be used to form a chiral titanium(IV) enolate that undergoes highly diastereoselective alkylation. ub.edu This approach allows for the introduction of a variety of primary and secondary alkyl groups with excellent stereocontrol. ub.edu

Recent advancements include light-promoted, nickel-catalyzed C(sp³)–H acylation, which allows for the direct coupling of unactivated C-H bonds with aldehydes. acs.org While this method is emerging, it presents a novel pathway for the α-acylation of ketones, potentially avoiding the need for pre-functionalized starting materials.

Table 3: Methods for Stereoselective α-Alkylation of Ketone Derivatives

| Method | Key Reagent/Auxiliary | Electrophile | Stereoselectivity |

|---|---|---|---|

| Evans-type Alkylation | Chiral N-Acyl Oxazolidinone | Alkyl Halides | High Diastereoselectivity rsc.org |

| Titanium(IV) Enolate Alkylation | TiCl₄, Chiral Imide | Diacyl Peroxides | High Diastereoselectivity (>95:5 d.r.) ub.edu |

This table highlights established methods for achieving stereocontrol during the alkylation of carbons alpha to a carbonyl group.

Transformations Involving the 4-Fluorophenyl Ring for Further Derivatization

The 4-fluorophenyl ring of this compound offers another site for chemical modification, enabling the synthesis of a broad range of derivatives. The fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions, allowing for its replacement with other functional groups. smolecule.com This transformation is particularly useful for introducing heteroatoms, such as oxygen, nitrogen, or sulfur, to the aromatic ring. smolecule.com

Furthermore, the synthesis of derivatives can be achieved by starting with a different precursor. For example, a derivative of this compound containing a triazole moiety has been synthesized from 4,4-dimethyl-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)-pentan-3-one. prepchem.com This highlights the strategy of incorporating desired functional groups at an earlier stage of the synthesis. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for modifying the aromatic ring by forming new carbon-carbon bonds, although this would typically be performed on a precursor like 4-bromo or 4-iodophenyl pentanone.

Studies on Nucleophilic Addition to the Carbonyl Center

The carbonyl group (C=O) is the most prominent functional group in this compound and dictates much of its reactivity. Nucleophilic addition is a characteristic reaction of carbonyl compounds, where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.comwikipedia.org This process leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions. youtube.com

Kinetics and Thermodynamics of Addition Reactions

The rate and equilibrium of nucleophilic addition reactions are governed by both kinetic and thermodynamic factors. Kinetically, the reaction rate is influenced by the energy of the transition state leading to the tetrahedral intermediate. youtube.com Thermodynamically, the position of the equilibrium is determined by the relative stability of the reactants and products. libretexts.org

The reversibility of a nucleophilic addition depends on the basicity of the incoming nucleophile. Strong nucleophiles, such as hydride reagents (e.g., sodium borohydride) and organometallic reagents (e.g., Grignard reagents), lead to irreversible additions because the resulting alkoxide is a much weaker base than the nucleophile. masterorganicchemistry.comlibretexts.org Conversely, weaker nucleophiles, such as water and alcohols, participate in reversible addition reactions. libretexts.org

While specific kinetic and thermodynamic data for the nucleophilic addition to this compound are not extensively documented in publicly available literature, studies on analogous systems provide valuable insights. For instance, thermodynamic studies on the reduction of a series of 1-phenyl-1-alkanones to their corresponding alcohols have been conducted. researchgate.net Although this research did not include the 4-fluoro substituted analog, it established a methodology for determining equilibrium constants and thermodynamic parameters for such reactions. The general trend observed is that the equilibrium of the reduction is influenced by the structure of the alkyl chain. researchgate.net

Table 1: Thermodynamic Data for the Reduction of 1-Phenyl-1-ethanone at 298.15 K researchgate.net

| Thermodynamic Parameter | Value |

| Equilibrium Constant (K) | 0.2177 ± 0.0018 |

| Standard Molar Gibbs Free Energy Change (ΔrG°) | (3.78 ± 0.02) kJ·mol⁻¹ |

| Standard Molar Enthalpy Change (ΔrH°) | (4.53 ± 0.87) kJ·mol⁻¹ |

| Standard Molar Entropy Change (ΔrS°) | (2.5 ± 2.9) J·K⁻¹·mol⁻¹ |

This data is for a related, non-fluorinated compound and serves as an illustrative example of the types of thermodynamic parameters determined in such studies.

Influence of the 4-Fluorophenyl Group on Carbonyl Reactivity

The presence of the 4-fluorophenyl group significantly influences the reactivity of the carbonyl group in this compound. Fluorine is a highly electronegative atom, and its position on the phenyl ring allows it to exert a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds of the phenyl ring to the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. masterorganicchemistry.com

This enhanced electrophilicity generally leads to faster rates of nucleophilic addition compared to the non-fluorinated analog, 1-phenylpentan-3-one. rsc.org The increased positive charge on the carbonyl carbon lowers the activation energy for the nucleophilic attack, accelerating the reaction. youtube.com

Furthermore, the 4-fluorophenyl group can influence the stability of intermediates and transition states. For example, in reactions involving the formation of anionic intermediates, the electron-withdrawing nature of the fluorine atom can help to delocalize and stabilize the negative charge, thereby favoring the reaction pathway. cas.cn

Enolization and Enolate Reactivity Studies

Ketones with at least one hydrogen atom on the α-carbon, such as this compound, can exist in equilibrium with their enol tautomers. This tautomerization is a key process that allows for a wide range of reactions at the α-position through the formation of an enolate intermediate.

Proton Transfer Mechanisms in Enolate Formation

Enolate formation involves the removal of a proton from the α-carbon by a base. masterorganicchemistry.com The mechanism of this proton transfer can be influenced by several factors, including the strength of the base, the solvent, and the structure of the ketone.

The process can be depicted as a simple acid-base reaction where the base abstracts the α-proton, and the resulting negative charge is delocalized onto the carbonyl oxygen, forming a resonance-stabilized enolate anion. The movement of the proton from the carbon to the base is often facilitated by a "proton shuttle" molecule, such as water or an alcohol, especially when weak bases are used. masterorganicchemistry.com

In aprotic solvents, the nature of the counterion of the base can also play a significant role in the mechanism of proton transfer, influencing the formation of ion pairs and affecting the aggregation state of the enolate. rsc.org While specific studies on the proton transfer mechanism for this compound are scarce, research on related acetophenone (B1666503) derivatives has shown that the formation of silyl (B83357) enol ethers, a common synthetic equivalent of enolates, can proceed through a kinetically favored pathway involving proton transfer from the activated ketone to a hydride ligand in a metal complex. researchgate.net

Stereochemical Outcomes of Enolate-Mediated Reactions

When an enolate reacts with an electrophile, new stereocenters can be created. The stereochemical outcome of these reactions, such as the aldol (B89426) reaction, is of great interest in organic synthesis. The geometry of the enolate (Z or E) and the structure of the electrophile play crucial roles in determining the diastereoselectivity of the product. reddit.comwikipedia.org

The Zimmerman-Traxler model is often used to predict the stereochemical outcome of aldol reactions. reddit.comwikipedia.org This model proposes a chair-like six-membered transition state involving the metal cation of the enolate, the enolate oxygen, the enolate α-carbon, the carbonyl carbon of the electrophile, the carbonyl oxygen of the electrophile, and the electrophile's α-substituent. The steric interactions between the substituents on the enolate and the electrophile in this transition state determine which diastereomer is favored. reddit.com For example, Z-enolates generally lead to syn-aldol products, while E-enolates tend to give anti-aldol products. reddit.com

Rearrangement and Fragmentation Pathways

Beyond addition and enolate chemistry, this compound can undergo various rearrangement and fragmentation reactions, particularly under specific conditions such as in a mass spectrometer or upon chemical activation.

A common fragmentation pathway for ketones in mass spectrometry is the McLafferty rearrangement . wikipedia.orguobasrah.edu.iq This rearrangement occurs in molecules containing a γ-hydrogen atom relative to the carbonyl group. In this compound, the ethyl group provides a source of γ-hydrogens. The mechanism involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-C-C bond. This results in the formation of a neutral alkene (ethene in this case) and a charged enol fragment. libretexts.orgyoutube.com

Another significant fragmentation process is α-cleavage , where the bond between the carbonyl carbon and an adjacent carbon is broken. libretexts.org For this compound, this can lead to two primary acylium ions: the 4-fluorobenzoyl cation and the propanoyl cation. The relative abundance of these fragments depends on their stability. chemguide.co.uklibretexts.org

Table 2: Predicted Major Fragmentation Pathways of this compound in Mass Spectrometry

| Fragmentation Pathway | Key Fragment | m/z |

| α-Cleavage | [C₆H₄FCO]⁺ | 123 |

| α-Cleavage | [CH₃CH₂CO]⁺ | 57 |

| McLafferty Rearrangement | [C₉H₁₀FO]⁺ | 153 |

This table is based on general principles of mass spectrometry and data from analogous compounds. nih.gov

In addition to mass spectral fragmentations, α-halo derivatives of this compound could potentially undergo the Favorskii rearrangement . This reaction involves the treatment of an α-halo ketone with a base to yield a carboxylic acid derivative, often with a skeletal rearrangement. nrochemistry.comwikipedia.orgddugu.ac.inambeed.comorganic-chemistry.org The mechanism typically proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.org

Mechanistic Elucidation of Homologation Reactions

Homologation reactions, which extend a carbon chain, represent a powerful strategy in organic synthesis. For aryl ketones like this compound, multi-carbon homologation can be achieved through a process involving transition-metal-catalyzed C-C bond cleavage and subsequent cross-coupling. researchgate.netresearchgate.net Research into the homologation of aryl ketones to form long-chain ketones and aldehydes has provided a plausible mechanistic framework applicable to this fluorinated compound. nih.gov

A proposed mechanism, based on extensive control experiments and previous reports, involves a palladium catalyst and the conversion of the ketone into a ketone-derived oxime ester. nih.gov The key steps are outlined below:

Oxidative Addition : The catalytic cycle begins with the insertion of a Pd(0) complex into the N-O bond of the oxime ester, forming an initial intermediate. nih.gov

β-Aryl Elimination : This intermediate undergoes a ligand-promoted β-aryl elimination. This crucial step cleaves the Ar-C(O) bond and generates an aryl-palladium species and a nitrile byproduct. nih.gov

Heck-type Coupling : The resulting aryl-palladium species then participates in a Heck-type reaction with an alkenol. This sequence involves an iterative β-hydride elimination and migratory-insertion process. researchgate.netnih.gov Deuteration experiments have shown that a deuterium (B1214612) atom is completely transferred to the α-position of the carbonyl group, which supports this iterative sequence. nih.gov

Product Formation : The coupling ultimately yields the homologated long-chain ketone. researchgate.net

Table 1: Proposed Mechanistic Steps in the Homologation of Aryl Ketones

| Step | Description | Key Intermediates | Supporting Evidence |

|---|---|---|---|

| 1. Pd(0) Insertion | Insertion of Pd(0) into the N-O bond of a ketone-derived oxime ester. | Pd(II) intermediate | Based on established palladium catalysis mechanisms. nih.gov |

| 2. β-Aryl Elimination | Ligand-promoted cleavage of the Ar-C(O) bond. | Aryl-palladium species, nitrile byproduct | Observation of nitrile compound when using an oxime ester. nih.gov |

| 3. Heck-type Coupling | Iterative β-hydride elimination and migratory-insertion with an alkenol. | Alkene-coordinated palladium complex | Deuteration experiments confirm the hydrogen transfer pathway. nih.gov |

| 4. Product Release | Formation of the homologated ketone and regeneration of the Pd(0) catalyst. | Long-chain ketone | Successful synthesis of various long-chain ketones from aryl ketones. researchgate.netresearchgate.net |

Analysis of C-C Bond Cleavage Processes

The cleavage of a carbon-carbon bond is a challenging transformation due to its high dissociation energy (83-85 kcal mol⁻¹). dtu.dk In the context of this compound, the most significant C-C bond cleavage event occurs at the bond between the fluorophenyl ring and the carbonyl group (Ar-C(O)). This cleavage is a cornerstone of the homologation reactions previously discussed. researchgate.netnih.gov

The process is described as a ligand-promoted Ar-C(O) bond cleavage, highlighting the essential role of the ligand coordinated to the transition metal catalyst. researchgate.net Control experiments using radical scavengers such as TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) did not inhibit the reaction, suggesting that a radical pathway is likely not involved. nih.gov Instead, the mechanism proceeds via organometallic intermediates, specifically an aryl-palladium species generated through β-aryl elimination from a Pd(II) intermediate. nih.gov

Other methods for C-C bond cleavage in ketones have been explored, which provide a broader context for this type of transformation. These include:

Enolate-Based Cleavage : Ketone enolates can react with alkyl nitrites to achieve regioselective fragmentation into esters and oximes. acs.org The control over which bond is cleaved can be dictated by the choice of base to form either the kinetic or thermodynamic enolate. acs.org

Oxidative Cleavage : Heterogeneous metal-free catalysts, such as N-doped carbon nanosheets, can catalyze the oxidative cleavage of the C(CO)-C(alkyl) bond in various ketones to produce methyl esters at elevated temperatures. nih.gov

Brønsted Acid Catalysis : A strong Brønsted acid can catalyze the β-C-C cleavage of carbonyl groups, where the 1,3-dicarbonyl group can act as a leaving group. mdpi.com

These varied approaches underscore that C-C bond cleavage in ketones is a mechanistically diverse field, with the specific pathway for this compound in homologation reactions being a directed, transition-metal-mediated process. nih.gov

Table 2: Comparison of C-C Bond Cleavage Mechanisms in Ketones

| Cleavage Method | Reagents/Catalysts | Bond Cleaved | Mechanistic Feature |

|---|---|---|---|

| Ligand-Promoted Homologation | Pd(0) catalyst, Ligand, Oxime Ester | Ar-C(O) | β-Aryl elimination from a Pd(II) intermediate. nih.gov |

| Enolate-Based Fragmentation | Base (e.g., KHMDS), Alkyl Nitrite | C-C bond α to carbonyl | Nucleophilic attack of enolate followed by fragmentation. acs.org |

| Heterogeneous Catalytic Oxidation | N-doped carbon nanosheets, O₂ | C(CO)-C(alkyl) | Aerobic oxidative esterification. nih.gov |

| Brønsted Acid Catalysis | Strong acid (e.g., TfOH) | β-C-C bond | Driven by enol tautomerization and formation of stable cations. mdpi.com |

Role of Fluorine in Directing or Modulating Reaction Pathways

The fluorine atom at the para-position of the phenyl ring in this compound is not merely a spectator. Its unique electronic properties play a significant role in modulating the reactivity of the molecule. nih.govpen2print.org

Fluorine is the most electronegative element, and when attached to an aromatic ring, it exerts a strong electron-withdrawing inductive effect. pen2print.orgnih.gov This effect has several consequences for the reactivity of the ketone:

Enhanced Electrophilicity : The electron-withdrawing nature of the fluorine atom pulls electron density from the phenyl ring and, subsequently, from the attached carbonyl group. This increases the partial positive charge (electrophilicity) on the carbonyl carbon. nih.gov

Increased Susceptibility to Nucleophilic Attack : A more electrophilic carbonyl carbon is more susceptible to attack by nucleophiles. nih.gov In the context of the homologation reaction, this could facilitate the initial steps involving the ketone or its derivative.

Modulation of Reaction Kinetics : Fluorine substitution is known to affect the kinetic and thermodynamic parameters of reactions. researchgate.net It can alter the stability of intermediates and transition states, often leading to a decrease in the activation energy of key steps. researchgate.net For instance, in Fischer indole (B1671886) synthesis, a fluorine substituent on the ketone component was found to lower the activation energy of the key nih.govnih.gov-sigmatropic rearrangement. researchgate.net

While exerting a strong inductive effect, fluorine can also participate in a weaker, electron-donating resonance effect due to its lone pairs. pen2print.org However, for substituents on a phenyl ring, the inductive effect typically dominates in influencing the reactivity of a remote functional group like a ketone. The successful use of fluoro-substituted aryl ketones in multi-carbon homologation reactions demonstrates that the fluorine atom modulates reactivity in a way that is compatible with the catalytic cycle. nih.gov The presence of fluorine enhances the reactivity of the carbonyl group toward nucleophilic attack without poisoning the catalyst or shutting down the reaction pathway. nih.govnih.gov

| Compatibility | Tolerated in Pd-catalyzed homologation. | Modulates reactivity without inhibiting the catalytic cycle. | nih.gov |

Computational Chemistry and Theoretical Studies of 1 4 Fluorophenyl Pentan 3 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide insights into the geometry, stability, and electronic properties of 1-(4-Fluorophenyl)pentan-3-one at the atomic level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties in the ground state. These calculations would yield precise bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable arrangement.

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of accuracy for electronic structure determination. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied to this compound to obtain highly accurate energies and properties. While computationally more demanding, these methods serve as a benchmark for validating results from more cost-effective DFT calculations.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

MEP and FMO analyses are crucial for understanding the reactivity of a molecule by identifying its electron-rich and electron-poor regions, as well as the orbitals involved in chemical reactions.

Prediction of Reactive Sites and Electrophilic/Nucleophilic Characteristics

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. For this compound, the MEP would reveal the regions most susceptible to electrophilic and nucleophilic attack. Typically, the oxygen atom of the carbonyl group would be expected to show a region of negative potential (red/yellow), indicating a site for electrophilic attack, while the hydrogen atoms and the region around the fluorine atom might show positive potential (blue), indicating sites for nucleophilic interactions.

Assessment of Stability and Reactivity based on Electronic Structure

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the distribution of the HOMO and LUMO densities would pinpoint the specific atoms or functional groups that are most likely to participate in chemical reactions.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule and how it interacts with other molecules are critical to its physical and chemical properties.

A conformational analysis of this compound would involve identifying the different spatial arrangements of its atoms (conformers) that can be interconverted by rotation about single bonds. This would typically be done by systematically rotating the dihedral angles of the flexible pentanone chain and calculating the relative energies of the resulting conformers using methods like DFT. The analysis would reveal the most stable conformer(s) and the energy barriers between them. Understanding the preferred conformation is essential for predicting how the molecule might interact with biological targets or other chemical species. Furthermore, this analysis would shed light on potential intramolecular and intermolecular interactions, such as hydrogen bonding or van der Waals forces, that influence the molecule's behavior in different environments.

Energy Landscapes and Preferred Conformations

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. This compound, with its multiple rotatable bonds, can exist in numerous conformations. Computational methods, particularly quantum mechanical calculations, are employed to map the potential energy surface of the molecule and identify the most stable, low-energy conformations.

Table 1: Hypothetical Relative Energies of Key Conformations of this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche | ~60° | 0.8 - 1.2 |

| Eclipsed | ~0° | > 5.0 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions are the driving forces behind the formation of larger, organized structures from individual molecules, a field known as supramolecular chemistry. fortunejournals.com These interactions, though weaker than covalent bonds, are fundamental to processes like crystal packing, molecular recognition, and self-assembly. For this compound, several types of non-covalent interactions are expected to be significant.

The fluorine atom, despite its high electronegativity, can participate in various non-covalent interactions, including hydrogen bonding (acting as a weak hydrogen bond acceptor), halogen bonding, and π-π stacking interactions involving the fluorinated phenyl ring. nih.gov The carbonyl group is a strong hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking and cation-π interactions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, chemists can gain a detailed understanding of reaction kinetics and thermodynamics.

Energetic Profiles of Key Transformations

For this compound, key transformations could include reactions at the carbonyl group, such as reduction or nucleophilic addition, or reactions involving the aromatic ring. Computational methods like Density Functional Theory (DFT) can be used to construct a detailed energetic profile for these reactions. This profile, often depicted as a reaction coordinate diagram, shows the energy changes as the reaction progresses and highlights the energy barrier (activation energy) that must be overcome for the reaction to occur.

For example, the reduction of the carbonyl group to an alcohol would proceed through a transition state where the hydride reagent is interacting with the carbonyl carbon. The calculated energy of this transition state relative to the reactants would determine the reaction rate. A study on a structurally similar compound, (Z)-4-((4-fluorophenyl)amino)pent-3-en-2-one, utilized DFT to analyze its molecular structure and electronic properties, showcasing the utility of these methods. researchgate.net

Table 2: Hypothetical Calculated Energies for the Reduction of this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants (Ketone + BH4-) | B3LYP/6-31G | 0.0 |

| Transition State | B3LYP/6-31G | 15.2 |

| Products (Alcohol + BH3) | B3LYP/6-31G* | -25.8 |

Note: This table is a hypothetical representation of data that could be obtained from computational modeling.

Prediction of Selectivity in Catalytic Processes

Many chemical reactions can yield multiple products. Predicting and controlling this selectivity (chemo-, regio-, and stereoselectivity) is a central goal of chemical synthesis. Computational modeling can play a crucial role in understanding and predicting the selectivity of catalytic reactions involving this compound.

In asymmetric catalysis, for instance, where a chiral catalyst is used to produce a specific stereoisomer, computational models can be used to study the interactions between the substrate, the catalyst, and the reagents in the transition states leading to the different stereoisomers. By comparing the energies of these diastereomeric transition states, the model can predict which stereoisomer will be formed preferentially. Machine learning algorithms, trained on computational and experimental data, are also emerging as powerful tools for predicting catalyst performance and selectivity. nih.gov

For reactions involving this compound, computational studies could help in designing catalysts that selectively target the carbonyl group or a specific position on the aromatic ring, thereby guiding the synthesis of desired products with high efficiency and precision.

Advanced Spectroscopic Characterization Methodologies and Elucidation of Complex Structural Features

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state.

While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data, a complete and unambiguous assignment for 1-(4-Fluorophenyl)pentan-3-one requires multi-dimensional NMR techniques. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically 2-3 bonds) between carbons and protons, which is crucial for piecing together the molecular skeleton. For instance, an HMBC correlation would be expected between the carbonyl carbon (C3) and the protons on the adjacent methylene (B1212753) groups (C2 and C4). A Correlation Spectroscopy (COSY) experiment would confirm the proton-proton coupling network within the ethyl (-CH₂-CH₃) and propyl (CH₂-CH₂) fragments of the pentanone chain.

A combination of these techniques allows for the definitive assignment of all proton and carbon signals, as detailed in the predicted data table below.

| Predicted ¹H and ¹³C NMR Assignments for this compound | ||

|---|---|---|

| Atom Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) |

| C1' (C-F) | ~162 (d, ¹JCF ≈ 245 Hz) | - |

| C2'/C6' | ~130 (d, ²JCF ≈ 8 Hz) | ~7.2 (dd, J ≈ 8.5, 5.5 Hz) |

| C3'/C5' | ~115 (d, ³JCF ≈ 21 Hz) | ~7.0 (t, J ≈ 8.5 Hz) |

| C4' | ~135 (d, ⁴JCF ≈ 3 Hz) | - |

| C1 | ~45 | ~2.9 (t, J ≈ 7.5 Hz) |

| C2 | ~35 | ~2.8 (t, J ≈ 7.5 Hz) |

| C3 (C=O) | ~210 | - |

| C4 | ~36 | ~2.4 (q, J ≈ 7.3 Hz) |

| C5 | ~8 | ~1.0 (t, J ≈ 7.3 Hz) |

Note: Predicted values are based on established chemical shift ranges for similar functional groups and coupling constant principles. Actual experimental values may vary.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing pharmaceutical solids in their native state. youtube.com It can detect the presence of different crystalline forms, or polymorphs, which may have distinct physical properties. For this compound, ssNMR could differentiate between polymorphs by identifying variations in the ¹³C and ¹⁹F chemical shifts. nih.gov These differences arise from changes in the local electronic environment caused by different molecular packing arrangements in the crystal lattice. nih.govacs.org For example, the ¹³C signal for the carbonyl carbon (C3) might appear as a single peak for one crystalline form but as multiple peaks for a sample containing a mixture of polymorphs or a form with multiple non-equivalent molecules in the unit cell.

Fluorine-19 NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The chemical shift of ¹⁹F is exceptionally sensitive to the electronic environment, making it an excellent probe for subtle structural changes. nih.gov For this compound, the single fluorine atom on the phenyl ring would produce a distinct signal in the ¹⁹F NMR spectrum. The precise chemical shift of this signal provides insight into the electron-withdrawing nature of the pentan-3-one substituent on the aromatic ring. Furthermore, coupling between the fluorine and the aromatic protons would be observed, with typical through-bond coupling constants of approximately 8-9 Hz for ortho-protons (³JHF) and 5-6 Hz for meta-protons (⁴JHF), providing further structural confirmation.

Vibrational Spectroscopy Applications (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For cathinone (B1664624) derivatives, which are structurally related to the target compound, both IR and Raman spectroscopy are useful for identifying characteristic functional groups. ucalgary.ca

The FT-IR and Raman spectra of this compound would be dominated by several key vibrations. The most prominent peak in the IR spectrum is expected to be the strong carbonyl (C=O) stretch, typically appearing around 1715-1720 cm⁻¹ for an aliphatic ketone. ucalgary.ca The exact position is sensitive to the electronic effects of the attached groups. Other significant vibrations include the C-F stretch (around 1220-1240 cm⁻¹), aromatic C=C stretching bands (1600, 1500, and 1450 cm⁻¹), and C-H stretching vibrations for both the aromatic ring (>3000 cm⁻¹) and the aliphatic chain (<3000 cm⁻¹).

As an aprotic molecule, this compound cannot act as a hydrogen bond donor. However, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. In the presence of a hydrogen-bond-donating solvent or matrix, this interaction would cause a shift of the C=O stretching frequency to a lower wavenumber (a red shift), providing evidence of intermolecular hydrogen bonding.

| Predicted Vibrational Frequencies for this compound | ||

|---|---|---|

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 3000 - 2850 |

| C=O Stretch | Ketone | 1720 - 1710 |

| C=C Stretch | Aromatic Ring | ~1600, ~1500 |

| C-F Stretch | Ar-F | 1240 - 1220 |

| C-H Out-of-plane Bend | para-disubstituted ring | 850 - 810 |

Note: Predicted values are based on typical group frequencies from reference spectra of related compounds, such as 1-(4-fluorophenyl)pentan-1-one. nist.gov

In-situ FT-IR spectroscopy is a valuable process analytical technology (PAT) tool that allows for real-time monitoring of chemical reactions without the need for sampling. youtube.com By inserting a probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked over time. youtube.com

For a potential synthesis of this compound, such as the Friedel-Crafts acylation of fluorobenzene (B45895) with propionyl chloride and subsequent reaction steps, in-situ FT-IR could be employed to optimize reaction conditions. researchgate.net For example, one could monitor the disappearance of a key reactant band (e.g., the C=O stretch of an acyl chloride, typically >1750 cm⁻¹) and the simultaneous appearance and growth of the product's ketone C=O band (around 1715 cm⁻¹). This provides immediate insight into reaction kinetics, helps identify the reaction endpoint, and can detect the formation of any transient intermediates. youtube.com

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For ketones, a primary and highly characteristic fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu This cleavage results in the formation of a stable acylium ion ([R-C=O]⁺). chemguide.co.uklibretexts.org

For this compound, two principal α-cleavage pathways are predicted, analogous to the fragmentation of similar ketones like pentan-3-one. libretexts.org

Pathway A: Cleavage of the bond between the carbonyl carbon (C3) and the adjacent methylene group (C2) of the phenylethyl chain. This pathway leads to the loss of a 4-fluorophenylethyl radical and the formation of a stable propionyl cation. This fragment is expected to be a prominent peak in the mass spectrum.

Pathway B: Cleavage of the bond between the carbonyl carbon (C3) and the ethyl group (C4). This results in the loss of an ethyl radical and the formation of a 4-fluorophenylethyl acylium ion.

A third potential fragmentation involves cleavage at the benzylic position (C1-C2 bond), which can lead to the formation of a resonance-stabilized fluorotropylium-like ion after rearrangement.

| Pathway | Fragment Ion Structure | Predicted m/z | Neutral Loss |

|---|---|---|---|

| α-Cleavage (A) | [CH₃CH₂CO]⁺ | 57 | C₈H₈F• |

| α-Cleavage (B) | [FC₆H₄CH₂CH₂CO]⁺ | 151 | CH₃CH₂• |

| Benzylic Cleavage | [C₇H₆F]⁺ | 109 | C₄H₇O• |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the unambiguous determination of a fragment's elemental formula, distinguishing it from other potential ions with the same nominal mass. anu.edu.audtic.mil For example, HRMS could easily differentiate the predicted fragment [C₉H₈FO]⁺ (exact mass: 151.0559) from a potential isobaric ion like [C₁₀H₁₁O]⁺ (exact mass: 151.0810).

Furthermore, HRMS is crucial for analyzing isotopic patterns. The natural abundance of isotopes, particularly ¹³C, results in small peaks at masses slightly higher than the main monoisotopic peak (the M+1, M+2 peaks). For the molecular ion of this compound (C₁₁H₁₃FO), the relative intensity of the M+1 peak can be calculated based on the number of carbon atoms, providing additional confirmation of the molecular formula. This isotopic analysis extends to fragment ions, where the observed isotopic distribution must match the distribution calculated for the proposed elemental composition. acs.org

Tandem mass spectrometry, also known as MS/MS or MSⁿ, is a technique that involves multiple stages of mass analysis to probe fragmentation pathways in greater detail. nationalmaglab.orgwikipedia.org In a typical MS/MS experiment, a specific precursor ion from the initial mass spectrum is selected, isolated, and then subjected to fragmentation, often through collision-induced dissociation (CID). nih.gov The resulting product ions are then analyzed in a second stage. biocompare.com

This technique is invaluable for confirming the proposed structures of fragment ions. For this compound, one could perform an MS/MS experiment on the precursor ion at m/z 151. If this ion has the structure [FC₆H₄CH₂CH₂CO]⁺, a characteristic fragmentation would be the loss of a neutral carbon monoxide (CO) molecule (28 Da), a common fragmentation for acylium ions. miamioh.edu This would produce a secondary product ion at m/z 123, corresponding to the [FC₆H₄CH₂CH₂]⁺ fragment. Observing this specific neutral loss would provide strong evidence for the initial fragmentation pathway. wvu.edu Such multi-stage fragmentation experiments (MSⁿ) allow for the construction of a detailed fragmentation cascade, confirming reaction mechanisms and ion structures. science.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. anton-paar.com By diffracting X-rays off a single crystal, scientists can generate a map of electron density and from it, build an atomic model of the molecule. nih.govcarleton.edu This model provides exact coordinates for each atom, enabling the determination of absolute stereochemistry and a detailed analysis of how molecules are arranged relative to one another in the crystal lattice, known as crystal packing. spbu.rumdpi.com

While a specific crystal structure for this compound is not publicly available, its structural parameters and packing motifs can be predicted based on data from closely related aromatic and fluorophenyl ketones. mdpi.comkpi.uabenthamopen.com

Single crystal X-ray diffraction (SCXRD) analysis yields highly precise measurements of bond lengths and angles, providing a definitive representation of the molecule's geometry in the solid state. carleton.edu For this compound, the structure would reveal key geometric parameters. The 4-fluorophenyl group is expected to be largely planar. The carbonyl group (C=O) will also define a plane, and a key structural feature would be the torsion angle between the plane of the aromatic ring and the plane of the carbonyl group. In related aromatic ketones, steric hindrance often causes these planes to be twisted relative to each other rather than being perfectly coplanar. kpi.ua

| Parameter | Description | Typical Value |

|---|---|---|

| C-F Bond Length | Distance between aromatic carbon and fluorine | ~1.34 - 1.36 Å |

| C=O Bond Length | Distance of the carbonyl double bond | ~1.21 - 1.28 Å |

| C-C (Aromatic) | Bond distance within the phenyl ring | ~1.38 - 1.40 Å |

| C-C (Aliphatic) | Single bond distance in the ethyl and phenylethyl chains | ~1.50 - 1.54 Å |

| C-C-C Angle (Ketone) | Angle around the carbonyl carbon | ~117 - 122° |

| C-O-C Angle (Ether Bridge in PEK) | Reference for bridge angles in aromatic ketones | ~121° kpi.ua |

The way molecules pack in a crystal is dictated by a subtle balance of intermolecular forces. In the solid state of this compound, several types of non-covalent interactions are expected to play a role in directing the supramolecular architecture. The presence of the electronegative fluorine and oxygen atoms creates dipoles, leading to dipole-dipole interactions.

More specific interactions are also anticipated:

C-H···O Hydrogen Bonds: The oxygen of the carbonyl group can act as a hydrogen bond acceptor, forming weak hydrogen bonds with hydrogen atoms from the aliphatic chains or the aromatic rings of neighboring molecules.

C-H···F Interactions: The organic fluorine atom, while a poor hydrogen bond acceptor compared to oxygen or nitrogen, can participate in weak C-H···F interactions, which have been shown to influence crystal packing. nih.govrsc.org

π-π Stacking: The aromatic fluorophenyl rings may stack in offset face-to-face arrangements, driven by attractive quadrupole interactions.

The interplay of these weak forces determines the final crystal lattice, influencing physical properties such as melting point and solubility. iucr.orgresearchgate.net

1 4 Fluorophenyl Pentan 3 One As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds (Focus on Synthetic Strategy)

Theoretically, 1-(4-fluorophenyl)pentan-3-one could serve as a versatile starting material for various pharmacologically important structures. The ketone functionality can be a linchpin for building molecular complexity.

Construction of Nitrogen-Containing Heterocycles from the Ketone Functionality

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast number of therapeutic agents. researchgate.netbeilstein-journals.orgrsc.org Generally, ketones are pivotal starting materials for constructing such scaffolds through various condensation and cyclization reactions. clockss.orgfrontiersin.org For instance, the Paal-Knorr pyrrole (B145914) synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, could potentially be adapted. nih.gov While this compound is not a 1,4-dicarbonyl, it could be chemically modified to incorporate a second carbonyl group, thus enabling this transformation.

Another classical approach is the Friedländer annulation for the synthesis of quinolines, which typically involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. clockss.org Although this compound does not possess the required ortho-amino group, its core structure could be incorporated into more complex starting materials for such cyclizations.

A hypothetical synthetic route to a pyrazole (B372694) derivative, a common scaffold in pharmaceuticals, could involve the reaction of this compound with hydrazine (B178648). The initial condensation would form a hydrazone, which could then undergo cyclization.

| Heterocycle Class | General Synthetic Strategy from a Ketone | Potential Applicability to this compound |

| Pyrroles | Paal-Knorr synthesis with a 1,4-dicarbonyl compound and an amine. | Requires prior functionalization to a 1,4-dicarbonyl. |

| Quinolines | Friedländer annulation of an o-aminoaryl ketone with a methylene (B1212753) ketone. | The fluorophenyl group would need to be appropriately substituted. |

| Pyrazoles | Condensation with hydrazine or its derivatives. | A plausible direct transformation. |

| Pyridines | Hantzsch pyridine (B92270) synthesis from a β-ketoester, an aldehyde, and ammonia. | Would require conversion to a β-ketoester derivative. |

Utilization in Multi-Component Reactions for Diverse Chemical Libraries

Multi-component reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid generation of complex molecules in a single step. acs.orgrsc.org Ketones are frequent participants in MCRs such as the Biginelli or Ugi reactions. For example, a Biginelli-type reaction, which traditionally involves a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea, could potentially be adapted for derivatives of this compound. mdpi.com

The development of novel MCRs involving this compound could provide efficient access to libraries of structurally diverse compounds for high-throughput screening. However, no specific MCRs utilizing this ketone have been reported.

Role in Natural Product Synthesis: Strategic Intermediate for Key Carbon Frameworks

Natural products often possess complex carbon skeletons, and their total synthesis relies on the strategic use of versatile building blocks. researchgate.netmdpi.com While there is no documented use of this compound in the synthesis of any natural product, its structure could, in principle, be incorporated into a synthetic strategy. The ethyl and phenethyl groups attached to the carbonyl could be elaborated to construct more complex carbon chains. The fluorophenyl ring could also be a key structural element in a target natural product analogue. The synthesis of fluorinated natural product analogues is an area of growing interest. bath.ac.uk

Methodologies for Late-Stage Functionalization of Complex Molecules via this compound Derivatives

Late-stage functionalization is a crucial strategy in medicinal chemistry for the rapid diversification of lead compounds. clockss.org This often involves the introduction of functional groups into a complex molecule in the final steps of a synthesis. While derivatives of this compound could theoretically be used in this context, for example, through cross-coupling reactions involving the fluorophenyl ring, no such methodologies have been described in the scientific literature.

Q & A

Q. What crystallographic metrics distinguish high-quality structural models of this compound from artifacts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.